3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Medicinal chemistry Computational chemistry Hit-to-lead optimization

The compound 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (CAS 916210‑71‑4) is a heterocyclic small molecule containing a 2,5‑dioxoimidazolidine (hydantoin‑type) core substituted at the 4‑position with a methyl group and a meta‑benzonitrile moiety [REFS‑1]. Its molecular formula is C₁₁H₉N₃O₂ with a molecular weight of 215.21 g mol⁻¹, and it is offered as a research chemical by multiple suppliers at ≥95% purity [REFS‑2].

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 916210-71-4
Cat. No. B1454185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
CAS916210-71-4
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,1H3,(H2,13,14,15,16)
InChIKeyWUIGRSIAJLDKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

916210-71-4 – 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile Procurement & Selection Guide


The compound 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (CAS 916210‑71‑4) is a heterocyclic small molecule containing a 2,5‑dioxoimidazolidine (hydantoin‑type) core substituted at the 4‑position with a methyl group and a meta‑benzonitrile moiety [REFS‑1]. Its molecular formula is C₁₁H₉N₃O₂ with a molecular weight of 215.21 g mol⁻¹, and it is offered as a research chemical by multiple suppliers at ≥95% purity [REFS‑2]. The compound belongs to the imidazolidinedione class, which has demonstrated utility as a privileged scaffold in androgen receptor antagonism and tyrosinase inhibition programs [REFS‑3].

Why Generic Imidazolidinedione Analogs Cannot Replace 916210‑71‑4 in Structure‑Based Workflows


Close analogs of 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile frequently differ in the position of the benzonitrile substituent, the presence or absence of the 4‑methyl group, or the point of attachment to the heterocycle [REFS‑1]. Even minor structural permutations—such as moving the nitrile from the meta to the para position (e.g., CAS 916210‑70‑3) or removing the 4‑methyl group—introduce measurable shifts in physicochemical properties including logP, topological polar surface area (TPSA), and hydrogen‑bond donor count [REFS‑2]. Because hit‑expansion and SAR campaigns depend on predictable structure‑property relationships, generic replacement with a positionally or constitutionally different analog invalidates correlation models and confounds procurement reproducibility. The quantitative evidence in Section 3 demonstrates exactly where these differences manifest and why they matter for informed compound selection.

Quantitative Differentiation Evidence: 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile vs. Closest Analogs


Meta‑Benzonitrile vs. Para‑Benzonitrile Substitution: Comparative Physicochemical Properties

The target compound (CAS 916210‑71‑4) bears a benzonitrile group at the meta position of the imidazolidine ring, whereas the closest para‑substituted analog, 4-(2,5-dioxoimidazolidin-4-yl)benzonitrile (CAS 916210‑70‑3), lacks the 4‑methyl group entirely and displays distinct computed properties. The meta‑substituted target shows an XLogP3 of approximately 0.2 and a topological polar surface area (TPSA) of 82 Ų, compared to a TPSA of 69 Ų and XLogP3 of 0.5 for the para analog [REFS‑1][REFS‑2]. These differences directly affect solubility, permeability, and membrane distribution, making the meta‑substituted scaffold a distinct choice for CNS or intracellular target programs where TPSA < 90 Ų and logP < 3 are desirable.

Medicinal chemistry Computational chemistry Hit-to-lead optimization

Impact of the 4-Methyl Group on Molecular Weight and Heavy Atom Count

Introduction of the methyl group at the 4‑position of the imidazolidine ring in the target compound (MW = 215.21 g mol⁻¹; 16 heavy atoms) versus the des‑methyl analog 3-(2,5-dioxoimidazolidin-4-yl)benzonitrile (theoretical MW ≈ 201.18 g mol⁻¹; 15 heavy atoms, inferred from CAS 916210‑70‑3 para isomer) increases molecular weight by approximately 14 g mol⁻¹ and heavy atom count by one [REFS‑1]. In canonical fragment‑based screening libraries, the target compound thus occupies a slightly higher molecular weight bin, which influences selection for fragment growth vs. fragment linking strategies. This differentiates it from the des‑methyl analogs when compiling rule‑of‑three compliant fragment sets.

Fragment-based drug discovery Library design Lead-likeness metrics

Imidazolidinedione Scaffold Patent Coverage for Androgen Receptor Antagonism

U.S. Patent Application 2014/0371284 (HC Pharmaceutical Co., Ltd.) claims imidazolidinedione compounds of formula (I) that exhibit androgen receptor (AR) antagonist activity and are proposed for treating AR‑driven conditions including prostate cancer, alopecia, and acne [REFS‑1]. The target compound 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile falls within the generic Markush structure claimed in this patent family, whereas simpler imidazolidinedione analogs lacking the benzonitrile substituent or bearing alternative heteroaryl groups fall outside the most potent exemplified sub‑series. Within the patent disclosure, structural variations around the benzonitrile attachment position and the quaternary substitution at the 4‑position are explicitly enumerated as critical for modulating AR binding affinity, providing class‑level justification for selecting the meta‑benzonitrile, 4‑methyl‑substituted scaffold over unsubstituted or differently substituted imidazolidinediones.

Androgen receptor antagonist Prostate cancer Alopecia

Supplementary Evidence: Tyrosinase Inhibition Potential (Class‑Level Inference)

A recent patent application by Suzhou Kintor Pharmaceuticals (CN2025091903) discloses amide and carbamate compounds possessing human tyrosinase (hTyr) inhibitory activity [REFS‑1]. Although the target compound is not a direct example in the public abstract, the imidazolidine‑2,5‑dione motif is a recognized bioisostere of the hydantoin/thiazolidinedione cores frequently employed in tyrosinase inhibitor design. Third‑party data aggregators have associated CAS 916210‑71‑4 with a mushroom tyrosinase IC₅₀ value of 1.12 µM, representing a 22‑fold improvement over kojic acid (IC₅₀ = 24.09 µM) [REFS‑2]; however, this number cannot be traced to a peer‑reviewed primary publication and must be considered unverified. Nonetheless, the convergence of patent activity on related scaffolds indicates that the imidazolidinedione‑benzonitrile chemotype is being actively investigated for melanogenesis‑related applications, lending indirect support to the scaffold choice when assembling tyrosinase‑focused screening decks.

Tyrosinase inhibition Melanin biosynthesis Cosmeceutical chemistry

Supplier‑Verified Purity and Procurement Reproducibility

CymitQuimica (Biosynth brand) supplies 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile at a minimum purity of 95%, with pricing of €203/100 mg and €813/1 g [REFS‑1]. In contrast, the nearest positionally isomeric comparator 4-(2,5-dioxoimidazolidin-4-yl)benzonitrile (CAS 916210‑70‑3) is listed by multiple vendors but without guaranteed purity specifications or batch‑specific QC certificates publicly available [REFS‑2]. For high‑throughput screening campaigns where compound integrity directly correlates with hit‑calling confidence, the documented purity specification of the target compound reduces the risk of false positives arising from structurally related impurities.

Chemical procurement Quality control Screening library integrity

Chiral Quaternary Center: Differentiator for Stereochemical SAR Exploration

The 4‑position of the imidazolidine ring in the target compound constitutes a quaternary stereogenic center (C‑4 substituted with methyl, benzonitrile, and two ring bonds), giving rise to a pair of enantiomers [REFS‑1]. The des‑methyl analog 3-(2,5-dioxoimidazolidin-4-yl)benzonitrile bears only a tertiary stereocenter (C‑4 hydrogen instead of methyl), resulting in reduced conformational rigidity and a different enantiomeric stability profile. The quaternary center of the target compound introduces a higher barrier to racemization and can be exploited for stereospecific target engagement. Although the compound is currently supplied as a racemate, the presence of the methyl group creates a tangible opportunity for chiral chromatographic resolution and enantiomer‑specific SAR that is absent in the unsubstituted analog.

Stereochemistry Chiral resolution Conformational constraint

Optimal Application Scenarios for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (916210‑71‑4)


Androgen Receptor Antagonist Hit‑Expansion Libraries

Based on the patent‑documented androgen receptor antagonist activity of imidazolidinedione scaffolds [REFS‑1], this compound serves as a logical intermediate for synthesizing focused libraries around the formula (I) Markush structure claimed in US 2014/0371284. The meta‑benzonitrile substitution and 4‑methyl group align with the structural features enumerated in the patent’s preferred embodiments, making it a direct precursor for analogs with potential anti‑prostate‑cancer or anti‑alopecia activity. Procurement of the defined scaffold ensures SAR continuity with the patent dataset.

Tyrosinase Inhibitor Screening Deck Assembly

Given the class‑level association of imidazolidinediones with tyrosinase inhibition, as evidenced by recent patent activity [REFS‑1], this compound is suitable for inclusion in a melanogenesis‑targeted screening library. The reported (though unverified) 22‑fold potency advantage over kojic acid [REFS‑2] warrants confirmatory dose‑response studies using mushroom and human tyrosinase assays. Its distinct physicochemical profile (TPSA 82 Ų, XLogP3 0.2) further differentiates it from more lipophilic tyrosinase inhibitors, potentially offering advantages in topical formulation development.

Stereochemistry‑Dependent Target Engagement Studies

The quaternary chiral center at the 4‑position of the imidazolidine ring [REFS‑1] makes this compound a candidate for chiral resolution and enantiomer‑specific biological evaluation. Research groups investigating stereospecific binding to nuclear receptors or enzymes can procure the racemate and perform chiral HPLC separation, then test each enantiomer in parallel. This application is uniquely enabled by the presence of the 4‑methyl group, which is absent in simpler imidazolidinedione building blocks.

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a TPSA of 82 Ų and XLogP3 near 0.2, the compound falls within favorable CNS drug‑like space [REFS‑1]. It can serve as a calibration standard or comparative probe when evaluating the permeability and solubility of more elaborate imidazolidinedione derivatives. Its meta‑substituted benzonitrile motif provides a distinct electronic and steric signature relative to para‑substituted analogs [REFS‑2], enabling systematic structure‑property relationship (SPR) studies that inform lead optimization.

Quote Request

Request a Quote for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.